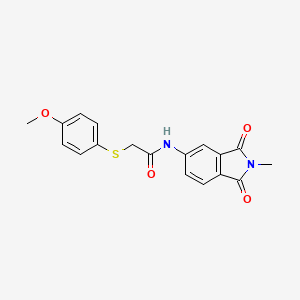
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTDA and has been studied extensively for its potential use as a therapeutic agent.
Scientific Research Applications
Anti-Inflammatory Activity
Research has demonstrated that derivatives of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide exhibit significant anti-inflammatory activities. Studies have shown that these compounds, when synthesized and evaluated using in-vitro and in-vivo models, display promising results in reducing inflammation. Certain compounds within this group were found to have better anti-inflammatory activity compared to the drug diclofenac, particularly those with aliphatic groups on the thiazolidinone ring. Additionally, compounds with electron-donating polar groups like 4-methoxy phenyl also demonstrated good anti-inflammatory efficacy. These findings suggest potential therapeutic applications in managing inflammatory conditions (Nikalje, 2014), (Nikalje et al., 2015).
Antimicrobial Activity
Another area of research interest is the antimicrobial properties of these compounds. Certain derivatives of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising results against various pathogenic microorganisms, suggesting potential applications in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Anticonvulsant Evaluation
Derivatives of this compound have also been studied for their potential anticonvulsant properties. Research in this area has led to the synthesis and evaluation of various indoline derivatives, revealing significant anticonvulsant activities in certain cases. These findings indicate a possible role in the development of new treatments for seizure disorders (Nath et al., 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-17(22)14-8-3-11(9-15(14)18(20)23)19-16(21)10-25-13-6-4-12(24-2)5-7-13/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTWKLMQLUPRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

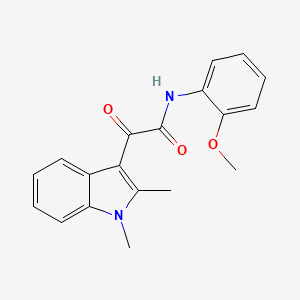
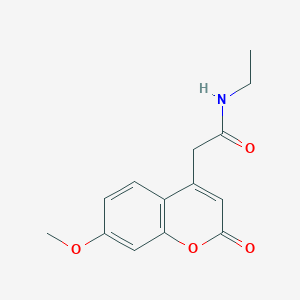
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)
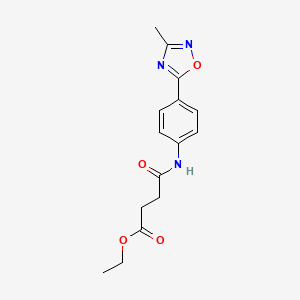
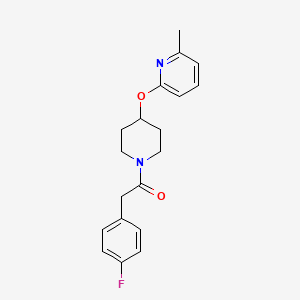
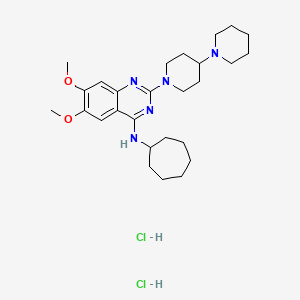

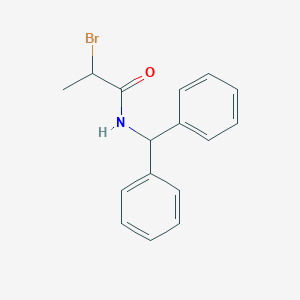
![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)
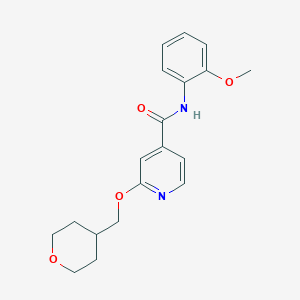
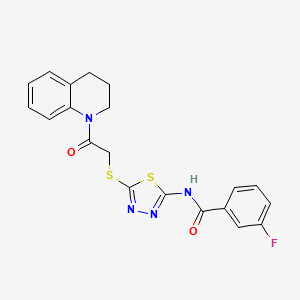
![2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2433722.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)